molecular formula C12H12F2O3 B8353638 2,3-Difluoro-4-formyl-benzoic acid tert-butyl ester

2,3-Difluoro-4-formyl-benzoic acid tert-butyl ester

Cat. No.: B8353638
M. Wt: 242.22 g/mol
InChI Key: ACSDXXVHSSRMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-formyl-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

tert-butyl 2,3-difluoro-4-formylbenzoate

InChI

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)8-5-4-7(6-15)9(13)10(8)14/h4-6H,1-3H3

InChI Key

ACSDXXVHSSRMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)C=O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-2,3-difluoro-benzoic acid tert-butyl ester (12.9 g, 42.1 mmol) in DMSO (80 mL) and DCM (40 mL) at 0° C. was added trimethylamine N-oxide (3.4 g, 45.3 mmol). The reaction mixture was stirred at room temperature for 18 hours before being concentrated in vacuo. The resultant residue was partitioned between iced water and ethyl acetate. The organic layer was separated and washed with brine twice, dried (Na2SO4), filtered and evaporated in vacuo. The resultant residue which was subjected to flash chromatography (Si—PPC, gradient 0% to 10%, TBME in cyclohexane) to afford the title compound as a white solid (4.34 g, 43%). 1H NMR (CDCl3, 400 MHz) 10.38 (1 H, d, J=0.8 Hz), 7.71 (1 H, dddd, J=7.4, 5.6, 1.7, 0.8 Hz), 7.63 (1 H, ddd, J=7.4, 5.6, 1.5 Hz), 1.61 (9 H, s).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
43%

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